Lenalidomide-acetamido-O-PEG2-propargyl
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Overview
Description
Lenalidomide-acetamido-O-PEG2-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating polyethylene glycol (PEG) and propargyl groups, which can improve solubility, stability, and bioavailability.
Preparation Methods
The synthesis of Lenalidomide-acetamido-O-PEG2-propargyl involves several steps:
Bromination: Glutarimide is brominated in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Hydrogenation: The intermediate compound undergoes hydrogenation to form lenalidomide.
PEGylation: Lenalidomide is then reacted with acetamido-O-PEG2-propargyl to form the final compound, this compound.
Chemical Reactions Analysis
Lenalidomide-acetamido-O-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to create new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lenalidomide-acetamido-O-PEG2-propargyl has a wide range of scientific research applications:
Mechanism of Action
Lenalidomide-acetamido-O-PEG2-propargyl exerts its effects through several mechanisms:
Protein Degradation: It functions as a molecular glue, promoting the degradation of specific proteins by the proteasome.
Immune Modulation: The compound enhances the immune response by increasing the production of interleukin-2 (IL-2) and activating natural killer (NK) cells.
Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
The molecular targets involved include cereblon (CRBN), E3 ubiquitin ligase, and various signaling pathways related to immune response and cell proliferation .
Comparison with Similar Compounds
Lenalidomide-acetamido-O-PEG2-propargyl is unique compared to other similar compounds due to its enhanced solubility, stability, and bioavailability. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but higher toxicity.
Pomalidomide: Another derivative with improved efficacy and safety profile compared to thalidomide.
Lenalidomide: The parent compound, widely used in cancer therapy.
This compound stands out due to its PEGylation, which improves its pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C22H25N3O7 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C22H25N3O7/c1-2-8-30-9-10-31-11-12-32-14-20(27)23-17-5-3-4-15-16(17)13-25(22(15)29)18-6-7-19(26)24-21(18)28/h1,3-5,18H,6-14H2,(H,23,27)(H,24,26,28) |
InChI Key |
AIUVJOZHEXVXLF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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